molecular formula C14H16N6O B2797507 3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine CAS No. 1251610-35-1

3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2797507
CAS No.: 1251610-35-1
M. Wt: 284.323
InChI Key: KCFKYVWUVCGQDM-UHFFFAOYSA-N
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Description

The compound 3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinyl group, a piperazinyl group, and a pyrimidinyl group, making it a versatile candidate for research in medicinal chemistry and other domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-methylpyridazin-3-yl intermediate through a series of nitration and reduction reactions.

    Piperazinyl Group Introduction: The pyridazinyl intermediate is then reacted with piperazine under controlled conditions to introduce the piperazinyl group.

    Coupling with Pyrimidinyl Group: Finally, the piperazinyl intermediate is coupled with a pyrimidin-2-yl methanone derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or pyrimidinyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridazine: Shares structural similarities and is used in similar research applications.

    Imidazopyridine: Another related compound with comparable properties.

Uniqueness

3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-11-3-4-12(18-17-11)19-7-9-20(10-8-19)14(21)13-15-5-2-6-16-13/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFKYVWUVCGQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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